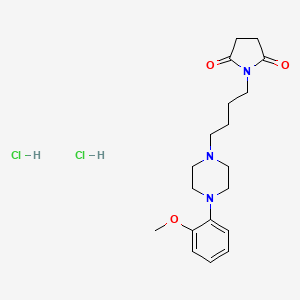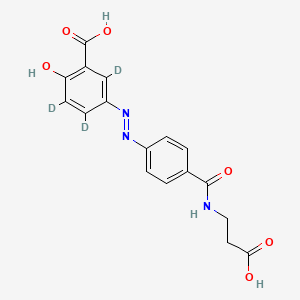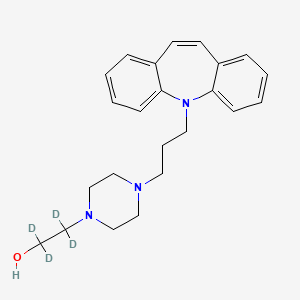
Opipramol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Opipramol-d4, also known as Ensidon-d4, is the deuterium-labeled version of Opipramol . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into the drug molecules, primarily as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Opipramol-d4 has a molecular formula of C23H29N3O . The exact mass is 367.256169541 g/mol and the monoisotopic mass is also 367.256169541 g/mol . The compound has a complexity of 448 and contains 4 isotope atoms .Chemical Reactions Analysis
A study on the stability of Opipramol (the non-deuterated form) revealed a three-process degradation, all processes being determined by both physical transformations and chemical reactions .Physical And Chemical Properties Analysis
Opipramol-d4 has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Applications De Recherche Scientifique
Management of Sleep Bruxism
Opipramol-d4, as a deuterated form of Opipramol, is used in research related to sleep bruxism (SB) management. Studies aim to reduce the number and magnitude of bruxism episodes per hour of sleep, thereby mitigating the negative clinical consequences. Opipramol acts primarily as a sigma receptor agonist . Research involving Opipramol-d4 can provide insights into the pharmacokinetics and dynamics of the drug, potentially leading to improved therapeutic strategies for SB.
Antidepressant and Anxiolytic Applications
As an atypical tricyclic antidepressant, Opipramol-d4 is utilized in research for its antidepressant and anxiolytic properties. It does not act as a monoamine reuptake inhibitor but has a high affinity for sigma receptors. This unique mechanism is of interest in the development of new treatments for anxiety and depression, especially in relation to substance use disorders .
Thermal Stability and Kinetic Studies
Opipramol-d4 is valuable in studies focused on the thermal stability and kinetics of pharmaceutical compounds. Research on Opipramol dihydrochloride’s thermal stability in an oxidative atmosphere can inform the development of more stable drug formulations. The kinetic evaluation of Opipramol-d4 can reveal the degradation processes and physical transformations that occur at different temperatures .
Pharmacotherapy of Generalized Anxiety Disorder
The deuterated variant of Opipramol is significant in the pharmacotherapy research of generalized anxiety disorder (GAD). By studying Opipramol-d4, researchers can gain a better understanding of the drug’s efficacy, dosage optimization, and side effect profile, which can lead to more effective treatments for GAD .
Somatic Symptom Disorder Treatment
Research involving Opipramol-d4 also extends to the treatment of somatic symptom disorder. The compound’s effects on the sigma receptors make it a candidate for alleviating the psychological distress associated with somatic symptoms. Studies on Opipramol-d4 can help refine dosing regimens and therapeutic approaches for this condition .
Calibration Standards in Chromatography
Opipramol-d4 serves as a calibration standard in ion-exchange chromatography (IC) applications. Its use in environmental or food analysis ensures the accuracy and quality control of chromatographic measurements. The deuterated form provides a stable reference point for the quantification of Opipramol in various samples .
Orientations Futures
Mécanisme D'action
Target of Action
Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .
Mode of Action
Opipramol-d4 interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .
Biochemical Pathways
It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol
Pharmacokinetics
Opipramol, the parent compound of Opipramol-d4, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)
Result of Action
The molecular and cellular effects of Opipramol-d4’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .
Propriétés
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)
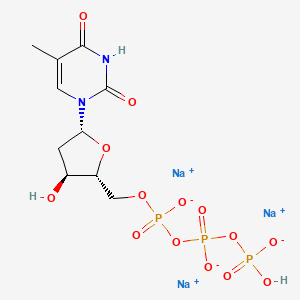
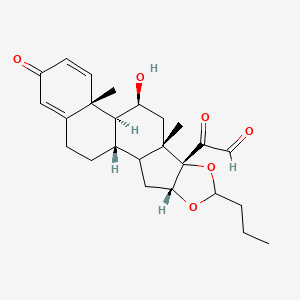
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
